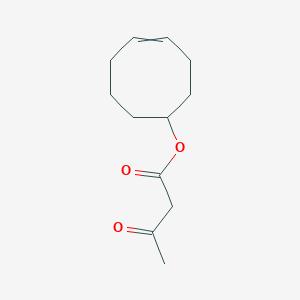
Cyclooct-4-en-1-yl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl 3-oxobutanoate is a chemical compound with the molecular formula C12H18O3. It is characterized by the presence of a cyclooctene ring and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of cyclooct-4-en-1-ol with 3-oxobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound can be oxidized to form cyclooct-4-en-1-yl 3-oxobutanoic acid.
Reduction: Reduction can yield cyclooct-4-en-1-yl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Research explores its potential as a prodrug, where it can be activated in vivo to release active pharmaceutical ingredients.
Industry: It finds applications in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclooct-4-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the compound undergoes rapid and selective reactions with tetrazines, forming stable adducts. This reaction is utilized for labeling and imaging applications in biological systems. The strained conformation of the cyclooctene ring facilitates these reactions, making it a valuable tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooct-4-en-1-ylmethanol: Similar in structure but contains a hydroxyl group instead of an ester.
Cyclooct-4-en-1-yl acetate: An ester derivative with an acetate group.
Cyclooct-4-en-1-yl 3-hydroxybutanoate: A reduction product of Cyclooct-4-en-1-yl 3-oxobutanoate.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and an ester functional group, which imparts specific reactivity and stability. Its ability to undergo rapid bioorthogonal reactions makes it particularly valuable in chemical biology and medicinal chemistry.
Propiedades
Número CAS |
64506-29-2 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-10(13)9-12(14)15-11-7-5-3-2-4-6-8-11/h2-3,11H,4-9H2,1H3 |
Clave InChI |
DLLQYNIHNCMOCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)OC1CCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















